molecular formula C17H13NO2 B5506517 N,N-diphenyl-2-furamide

N,N-diphenyl-2-furamide

Cat. No.: B5506517
M. Wt: 263.29 g/mol
InChI Key: SRJNAQGUMJJLBK-UHFFFAOYSA-N
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Description

N,N-diphenyl-2-furamide is a useful research compound. Its molecular formula is C17H13NO2 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.094628657 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Applications

Research has demonstrated the potential of furanic compounds, including derivatives similar to N,N-diphenyl-2-furamide, in the development of sustainable polymers. For instance, furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been highlighted as promising sustainable alternatives to polyphthalamides, applicable as high-performance materials with significant commercial interest (Jiang et al., 2015). These materials exhibit properties comparable to traditional polyamides, including similar glass transition temperatures and crystal structures, suggesting their potential in a wide range of industrial applications.

Antifungal and Antimicrobial Properties

Compounds bearing the diphenyl ether moiety, analogous to this compound, have shown considerable antifungal activity. A study by Wen et al. (2016) synthesized furancarboxamide derivatives with a diphenyl ether moiety, revealing significant fungicidal activities against various plant pathogens. One compound, in particular, displayed potent activity, rivaling commercial fungicides (Wen et al., 2016). This underscores the potential of this compound derivatives in developing new antifungal agents.

Fluorescent Materials for Data Storage

Research into benzamide-based diphenyl maleimide derivatives, which share structural similarities with this compound, has uncovered their application in fluorescent materials with potential uses in data storage. These compounds exhibit strong crystallization-induced emission (CIE) activity, making them suitable for rewritable information storage and security ink applications (Zheng et al., 2015). The ability to switch the fluorescence on and off with external stimuli presents a novel approach for data encryption and anti-counterfeiting measures.

Drug Design and Therapeutic Applications

The structural motifs present in this compound derivatives have been explored in the design of molecules with potential therapeutic applications. For example, diguanidino and reversed diamidino 2,5-diarylfurans have been synthesized and tested for their antimicrobial properties. These compounds demonstrated significant activity against Mycobacterium tuberculosis and various fungi, including Candida albicans and Aspergillus fumigatus, indicating their potential as antimicrobial agents (Stephens et al., 2001).

Properties

IUPAC Name

N,N-diphenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-17(16-12-7-13-20-16)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJNAQGUMJJLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.